molecular formula C9H7F2NO5 B1419624 2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde CAS No. 1211651-24-9

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde

Cat. No. B1419624
M. Wt: 247.15 g/mol
InChI Key: GNZLMFMAYDNZQS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (such as color and state of matter at room temperature).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Crystallographic Studies :

    • Xiao-Yan Ren and F. Jian (2008) synthesized a compound related to your query and studied its crystal structure. They found that the molecule, prepared by the reaction of 2-nitrobenzaldehyde with 4-methoxybenzenamine, has an E configuration with a specific dihedral angle between benzene rings, contributing to our understanding of molecular configurations in similar compounds (Xiao-Yan Ren & F. Jian, 2008).
  • Polymorphism and Material Properties :

    • Research by Sara Wishkerman, J. Bernstein, and P. Stephens (2006) focused on polymorphism in a compound similar to your query. They used various methods like X-ray diffraction and vibrational spectroscopy to characterize the polymorphic forms, enhancing our understanding of crystalline structures and properties (Sara Wishkerman et al., 2006).
  • Nuclear Substitution and Radiochemistry :

    • B. Shen et al. (2009) studied the nucleophilic substitution of nitro groups by [18F]fluoride in ortho-nitrobenzaldehydes. This research has implications in developing aromatic amino acids and understanding the radiochemical yields in similar compounds (B. Shen et al., 2009).
  • Chemical Synthesis and Applications :

    • P. G. Tsoungas and M. Searcey (2001) explored the conversion of a related compound into amines, leading to potential precursors for DNA intercalators. This contributes to our knowledge of chemical synthesis and applications in DNA studies (P. G. Tsoungas & M. Searcey, 2001).
  • Photobiological Studies :

    • S. Abbruzzetti et al. (2003) investigated the deprotonation yields, pKa, and decay kinetics of aci-nitro intermediates in substituted 2-nitrobenzaldehydes. Their findings are significant in the context of photoactivatable caged proton compounds and their photobiological applications (S. Abbruzzetti et al., 2003).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.


Please note that the availability of this information depends on how well-studied the compound is. For lesser-known compounds, some or all of this information may not be available. For a specific compound, it’s always best to consult the primary scientific literature or reliable databases.


properties

IUPAC Name

2-(difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO5/c1-16-8-6(12(14)15)3-2-5(4-13)7(8)17-9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLMFMAYDNZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC(F)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-3-methoxy-4-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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